![molecular formula C12H11FN2O B3009429 N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478249-63-7](/img/structure/B3009429.png)
N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide” is an organic compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a carboxamide group, which is a functional group derived from carboxylic acids . The compound also contains a fluorophenyl group, which is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a fluorophenyl group, and a carboxamide group. The fluorine atom in the fluorophenyl group would be expected to have a significant electronegative effect, potentially influencing the reactivity of the compound .Chemical Reactions Analysis
The reactivity of “N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide” would be influenced by the presence of the pyrrole ring, the fluorophenyl group, and the carboxamide group. The pyrrole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The fluorine atom in the fluorophenyl group is highly electronegative, which could make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide” would depend on its specific molecular structure. Factors that could influence its properties include the presence of the pyrrole ring, the fluorophenyl group, and the carboxamide group .Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have shown promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
Antimalarial Properties
Indole-based molecules have shown promise as antimalarial agents. Investigating our compound’s efficacy against Plasmodium species could yield valuable data.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide is currently unknown. Similar compounds have been found to interact with various receptors, such as calcium channels , serotonin receptors , and dopamine D2 receptors .
Mode of Action
For instance, flunarizine, a compound with a similar structure, is known to act as a selective calcium antagonist .
Biochemical Pathways
Based on the actions of similar compounds, it could potentially affect pathways related to calcium signaling, serotonin transmission, and dopamine signaling .
Pharmacokinetics
Similar compounds like flunarizine are well absorbed (>80%) from the gut and reach maximal blood plasma concentrations after two to four hours, with more than 99% of the substance bound to plasma proteins . The metabolism of such compounds generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Result of Action
Based on the actions of similar compounds, it could potentially modulate calcium signaling, serotonin transmission, and dopamine signaling, leading to various downstream effects .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-10-5-3-9(4-6-10)8-15-12(16)11-2-1-7-14-11/h1-7,14H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDNXPQCMNXNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818700 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.